molecular formula C12H12ClN3 B8425286 2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 438554-07-5

2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B8425286
M. Wt: 233.69 g/mol
InChI Key: ICFVWSGDDVAZHF-UHFFFAOYSA-N
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Patent
US07300945B2

Procedure details

Alternatively, chloroacetylchloride rather than ethyl chloroacetimidate can by used: To a solution of 3-amino-4-n-propylaminobenzonitrile (5.15 g, 29.4 mmol) and triethylamine (4.51 mL) in ethyl acetate (52 mL) at room temperature, chloroacetyl chloride (2.57 mL) is added slowly. After stirring the reaction mixture for 30 minutes at room temperature, acetic acid (5 mL) is added and the reaction mixture heated to reflux. After heating for 20 h, the reaction mixture is cooled to room temperature and diluted with water (50 mL). The organic solution is washed twice with 1.0 M sodium hydroxide (2×50 mL), then washed with an aqueous solution of 0.25 M KH2PO4 (50 mL), followed by brine (50 mL). The organic layer is dried (sodium sulfate), concentrated in vacuo, and the solid recrystallized by heating in ethyl acetate (20 mL), adding hexane (40 mL) and cooling to room temperature with stirring to afford 1-n-Propyl-2-chloromethyl-5-cyanobenzimidazole as brown crystals. 1H NMR (CDCl3): δ 8.08 (d, J=0.8 Hz, 1H), 7.57 (dd, J=1.65, 8.52 Hz, 1H), 7.45 (d, J=8.24 Hz, 1H), 7.26 (s, 1H), 4.84 (s, 2H) 4.24 (t, J=7.6 Hz, 2H), 1.94 (pentet, J=7.4. 7.6 Hz, 2H) 1.03 (t, J=7.4 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
Quantity
4.51 mL
Type
reactant
Reaction Step Three
Quantity
2.57 mL
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=O.ClCC(=N)OCC.[NH2:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][C:21]=1[NH:22][CH2:23][CH2:24][CH3:25])[C:17]#[N:18].C(N(CC)CC)C>C(OCC)(=O)C.O.C(O)(=O)C>[CH2:23]([N:22]1[C:21]2[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][C:14]=2[N:13]=[C:3]1[CH2:2][Cl:1])[CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(OCC)=N
Step Three
Name
Quantity
5.15 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1NCCC
Name
Quantity
4.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.57 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
WASH
Type
WASH
Details
The organic solution is washed twice with 1.0 M sodium hydroxide (2×50 mL)
WASH
Type
WASH
Details
washed with an aqueous solution of 0.25 M KH2PO4 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
by heating in ethyl acetate (20 mL)
ADDITION
Type
ADDITION
Details
adding hexane (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)N1C(=NC2=C1C=CC(=C2)C#N)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.